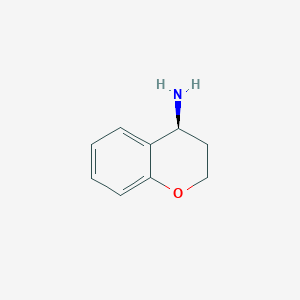

(S)-chroman-4-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of "(S)-Chroman-4-amine" and its derivatives involves various strategies, including asymmetric syntheses which start from substituted chroman-4-ones. A highly enantioselective CBS reduction has been employed to give (S)-chroman-4-ols, which upon azide inversion and reduction yield crude (R)-chroman-4-amines. These can be purified as their (R)-mandelic or d-tartaric acid salts with good yields and excellent enantiomeric excesses (Voight et al., 2010).

Molecular Structure Analysis

The structural analysis of "(S)-Chroman-4-amine" derivatives often involves detailed NMR and X-ray crystallography studies to confirm the presence of the chroman scaffold and to elucidate the position of the amine functionality. The analysis also covers the stereochemistry of the compound, crucial for its biological activity and synthesis (Kabbe & Widdig, 1982).

Chemical Reactions and Properties

"(S)-Chroman-4-amine" undergoes a variety of chemical reactions, reflecting its versatile chemical properties. These include reactions with diethoxymethyl acetate to give 3-(polyhaloacyl)chromones and reactions with amines to yield 2-(alkyl/arylaminomethylene)-2-hydroxy-2-(polyfluoroalkyl)chroman-4-ones (Sosnovskikh et al., 2006).

Physical Properties Analysis

The physical properties of "(S)-Chroman-4-amine" derivatives, such as melting point, boiling point, solubility in various solvents, and crystal structure, are crucial for their application in chemical synthesis and the pharmaceutical industry. These properties are determined through experimental studies and are essential for handling, storage, and application in synthesis (Raoof et al., 1970).

Chemical Properties Analysis

The chemical properties of "(S)-Chroman-4-amine" include its reactivity in nucleophilic substitution reactions, its potential for derivatization, and its behavior in acid-base reactions. These properties are influenced by the presence of the amine group and the chroman scaffold, making the compound a valuable intermediate in organic synthesis and medicinal chemistry (Ellman et al., 2002).

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactions with Amines : 2-Hydroxy-2-(polyhaloalkyl)chroman-4-ones, which are closely related to (S)-chroman-4-amine, have been studied for their reactions with diethoxymethyl acetate and amines. These reactions lead to the formation of 3-(polyhaloacyl)chromones and 2-(alkyl/arylaminomethylene)-2-hydroxy-2-(polyfluoroalkyl)chroman-4-ones, highlighting the compound's potential in organic synthesis (Sosnovskikh, Irgashev, & Barabanov, 2006).

Asymmetric Syntheses : Research has been conducted on the enantioselective synthesis of (R)-chroman-4-amine salts from various substituted chroman-4-ones. This process involves a CBS reduction and azide inversion, indicating the compound's importance in stereoselective synthesis (Voight et al., 2010).

Biobased Polymers : Amines, including those related to (S)-chroman-4-amine, are key monomers in the synthesis of polyamides, polyureas, and polyepoxydes, which have applications in automotive, aerospace, building, and health sectors. The synthesis of biobased amines from various biomass sources and their use in material chemistry have been extensively reviewed (Froidevaux et al., 2016).

Graphene-Based Catalysts in Reduction of Nitro Compounds : Studies have explored the role of amines, including those structurally similar to (S)-chroman-4-amine, in the reduction of nitro compounds using graphene-based catalysts. This reduction is significant for the fabrication of amines used in drugs, biologically active molecules, and polymers (Nasrollahzadeh et al., 2020).

Pharmaceutical Applications : Chroman-4-one derivatives, related to (S)-chroman-4-amine, have been highlighted as important intermediates and building blocks in drug design and synthesis. These compounds have been associated with various bioactivities, indicating their potential in medicinal chemistry (Emami & Ghanbarimasir, 2015).

Eigenschaften

IUPAC Name |

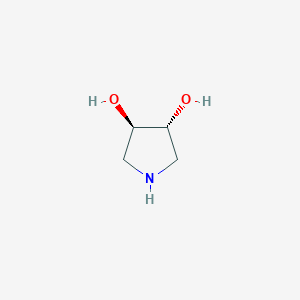

(4S)-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOFMNJNNXWKOC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC=CC=C2[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-chroman-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B71809.png)

![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B71821.png)